molecular formula C18H18O3 B11387106 3-ethyl-4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one

3-ethyl-4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one

Cat. No.: B11387106
M. Wt: 282.3 g/mol
InChI Key: KPECXHAWUBKYAT-UHFFFAOYSA-N
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Description

3-ethyl-4-methyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one is a mouthful, but its structure reveals fascinating features. Let’s break it down:

  • Chemical Formula : C₁₆H₁₄O₃
  • Systematic Name : 3-ethyl-4-methyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one

This compound belongs to the class of chromenes and furochromenes. Its unique fused-ring system combines a benzofuran and a chromene moiety. The presence of the ethyl and methyl substituents adds further complexity.

Preparation Methods

Synthetic Routes::

  • Fischer Indole Synthesis :

Industrial Production:: Unfortunately, detailed industrial production methods for this specific compound are scarce. Researchers often synthesize it in the lab for targeted studies.

Chemical Reactions Analysis

Reactivity::

  • Oxidation : Undergoes oxidation reactions.
  • Reduction : Can be reduced.
  • Substitution : Reacts with nucleophiles or electrophiles.
Common Reagents and Conditions::
  • Oxidation : Oxidizing agents like potassium permanganate (KMnO₄).
  • Reduction : Reducing agents such as sodium borohydride (NaBH₄).
  • Substitution : Various nucleophiles or electrophiles.

Major Products:: The specific products depend on reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to saturated analogs.

Scientific Research Applications

Chemistry::

  • Building Block : Used in the synthesis of more complex molecules.
  • Fluorescent Probes : Its chromene core makes it useful for fluorescence studies.
Biology and Medicine::
  • Antioxidant Properties : Investigated for potential health benefits.
  • Anti-inflammatory Activity : May modulate inflammatory pathways.
Industry::
  • Pharmaceuticals : Serves as a scaffold for drug development.
  • Agrochemicals : Potential use in crop protection.

Mechanism of Action

The exact mechanism remains an active area of research. its antioxidant and anti-inflammatory properties suggest interactions with cellular pathways related to oxidative stress and inflammation.

Comparison with Similar Compounds

While 3-ethyl-4-methyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one stands out due to its unique fused-ring system, similar compounds include:

  • 3,4-Dimethyl-6,7,8,9-tetrahydro-2H-(1)benzofuro(3,2-g)chromen-2-one (R767050)
  • 11-methyl-4-phenyl-6,7,8,9-tetrahydro-2H-(1)benzofuro(3,2-g)chromen-2-one (R569445)
  • 7-methyl-9,10,11,12-tetrahydro-5H-benzo©(1)benzofuro(3,2-g)chromen-5-one (R565903)

These compounds share structural motifs but exhibit distinct properties.

Properties

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

3-ethyl-4-methyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one

InChI

InChI=1S/C18H18O3/c1-3-11-10(2)13-8-14-12-6-4-5-7-15(12)20-17(14)9-16(13)21-18(11)19/h8-9H,3-7H2,1-2H3

InChI Key

KPECXHAWUBKYAT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=C(C=C2OC1=O)OC4=C3CCCC4)C

Origin of Product

United States

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